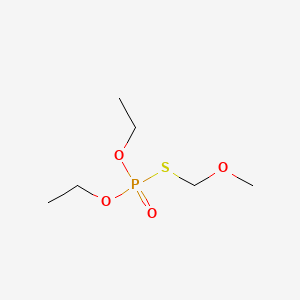

O,O-Diethyl S-(methoxymethyl) phosphorothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O,O-Diethyl S-(methoxymethyl) phosphorothioate is a chemical compound with the molecular formula C6H15O4PS It is characterized by the presence of an ethoxy group, a methoxymethylsulfanyl group, and a phosphoryl group attached to an oxyethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl S-(methoxymethyl) phosphorothioate typically involves the reaction of ethoxyphosphoryl chloride with methoxymethylsulfanyl ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions: O,O-Diethyl S-(methoxymethyl) phosphorothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxymethylsulfanyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Phosphine oxides.

Substitution: Derivatives with substituted ethoxy or methoxymethylsulfanyl groups.

Wissenschaftliche Forschungsanwendungen

O,O-Diethyl S-(methoxymethyl) phosphorothioate has several applications in scientific research, including:

Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving phosphoryl transfer.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of O,O-Diethyl S-(methoxymethyl) phosphorothioate involves its interaction with molecular targets through its phosphoryl and sulfanyl groups. These functional groups can participate in various biochemical pathways, including phosphoryl transfer reactions and thiol-disulfide exchange reactions. The compound’s ability to modulate these pathways makes it a valuable tool in studying cellular processes and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

1-[Ethoxy(methylsulfanyl)phosphoryl]oxyethane: Lacks the methoxymethyl group, resulting in different reactivity and applications.

1-[Ethoxy(ethylsulfanyl)phosphoryl]oxyethane: Contains an ethylsulfanyl group instead of methoxymethylsulfanyl, leading to variations in chemical behavior.

1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxymethane: Has a methylene backbone instead of an ethylene backbone, affecting its physical and chemical properties.

Uniqueness: O,O-Diethyl S-(methoxymethyl) phosphorothioate is unique due to the presence of both ethoxy and methoxymethylsulfanyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.

Biologische Aktivität

O,O-Diethyl S-(methoxymethyl) phosphorothioate is a chemical compound belonging to the class of phosphorothioates, which are often used in the synthesis of various biological agents, including antisense oligonucleotides (ASOs). This article delves into the biological activity of this compound, emphasizing its interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphorothioate backbone, which is characterized by the substitution of a sulfur atom for an oxygen atom in the phosphate group. This modification enhances the stability of nucleic acid derivatives against enzymatic degradation, making them suitable for therapeutic applications.

- Inhibition of Gene Expression : Phosphorothioate modifications enhance the binding affinity of ASOs to target RNA sequences. This increased affinity facilitates effective gene silencing through mechanisms such as steric hindrance and RNase H-mediated degradation of target mRNA .

- Protein Interactions : The presence of phosphorothioate groups can influence the interaction between ASOs and various proteins. These interactions are crucial for the pharmacokinetics and overall efficacy of therapeutic agents. For example, phosphorothioate ASOs have shown improved distribution in plasma due to their ability to bind to plasma proteins, extending their half-life and enhancing tissue penetration .

Antisense Oligonucleotide Applications

Phosphorothioate-modified ASOs have been extensively studied for their ability to modulate gene expression in various cellular contexts. A notable study demonstrated that triplex-forming oligonucleotides (TFOs) containing phosphorothioate linkages effectively inhibited transcription in mammalian cells, achieving up to 70% inhibition of luciferase expression . This underscores the potential utility of this compound in gene therapy applications.

Case Studies

- Antibacterial Activity : Research has indicated that certain phosphorothioate compounds exhibit antibacterial properties. For instance, a study highlighted that methanolic extracts containing phosphorothioate derivatives showed significant antibacterial activity against Staphylococcus aureus and other pathogenic bacteria .

- Anticancer Effects : In vitro studies have revealed that phosphorothioate-modified compounds can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves the disruption of critical signaling pathways that promote cell survival and proliferation .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-[ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4PS/c1-4-9-11(7,10-5-2)12-6-8-3/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADSQNMQURVCIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.